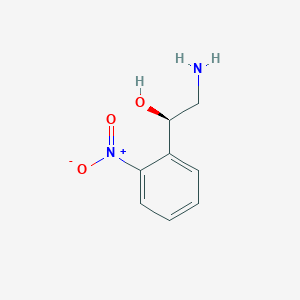

(1R)-2-amino-1-(2-nitrophenyl)ethan-1-ol

Description

Properties

Molecular Formula |

C8H10N2O3 |

|---|---|

Molecular Weight |

182.18 g/mol |

IUPAC Name |

(1R)-2-amino-1-(2-nitrophenyl)ethanol |

InChI |

InChI=1S/C8H10N2O3/c9-5-8(11)6-3-1-2-4-7(6)10(12)13/h1-4,8,11H,5,9H2/t8-/m0/s1 |

InChI Key |

ZKPFBDIOVMBUEO-QMMMGPOBSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@H](CN)O)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C(=C1)C(CN)O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-amino-1-(2-nitrophenyl)ethan-1-ol typically involves the reduction of 2-nitrophenylacetonitrile. One common method includes the use of a reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent. The reaction proceeds under controlled temperature conditions to ensure the selective reduction of the nitrile group to an amino group while preserving the nitro group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing catalytic hydrogenation techniques. This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction is carried out in a suitable solvent, such as ethanol or methanol, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(1R)-2-amino-1-(2-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a metal catalyst or sodium borohydride (NaBH4).

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products Formed

Oxidation: Formation of 2-nitrophenylacetone.

Reduction: Formation of (1R)-2-amino-1-(2-aminophenyl)ethan-1-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1R)-2-amino-1-(2-nitrophenyl)ethan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It serves as an intermediate in the synthesis of drugs targeting specific enzymes or receptors.

Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1R)-2-amino-1-(2-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the nitro group can participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table compares (1R)-2-amino-1-(2-nitrophenyl)ethan-1-ol with structurally related β-amino alcohols:

Pharmacological and Toxicological Profiles

- Norfenefrine (2-amino-1-(3-methoxyphenyl)ethan-1-ol): Exhibits α-adrenergic activity, used for hypotension .

- Metaraminol (structurally similar to norfenefrine): Direct-acting vasopressor with longer half-life due to methyl substitution .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1R)-2-amino-1-(2-nitrophenyl)ethan-1-ol, and how are yields optimized?

- Methodology : A common approach involves nitro group reduction and enantioselective synthesis. For example, reactions with nitroaromatic precursors under dynamic kinetic resolution conditions (e.g., using chiral catalysts) can yield the desired (1R)-configuration. Reaction times of ~4 days and temperature-controlled environments (e.g., 25°C) are critical for achieving moderate yields (~45%) . Optimize by adjusting solvent polarity, catalyst loading, and monitoring intermediates via HPLC.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Methodology :

- NMR : Analyze splitting patterns for the nitro group (δ 7.5–8.5 ppm for aromatic protons) and the chiral center (split signals for NH₂ and OH groups). Compare with SMILES/InChI data from structurally similar compounds (e.g., W93 in ).

- X-ray crystallography : Resolve the (1R)-configuration using heavy-atom derivatives (e.g., brominated analogs) to enhance electron density maps .

- Chiral HPLC : Confirm enantiomeric purity using columns like Chiralpak AD-H and isocratic elution with hexane:isopropanol (90:10) .

Q. What safety precautions are essential when handling this compound?

- Methodology : Despite limited toxicological data, adhere to GHS/CLP guidelines (P261, P262):

- Use fume hoods to avoid inhalation of dust/vapors.

- Wear nitrile gloves and safety goggles to prevent skin/eye contact.

- Store in airtight containers away from reducing agents due to the nitro group’s potential reactivity .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during scale-up synthesis?

- Methodology :

- Dynamic kinetic resolution : Employ chiral catalysts (e.g., Ru-BINAP complexes) to bias the reaction toward the (1R)-enantiomer.

- Crystallization-induced asymmetric transformation : Use solvent systems (e.g., ethanol/water) that preferentially crystallize the desired enantiomer .

- Circular dichroism (CD) : Validate optical activity post-synthesis, comparing spectra to reference standards from databases like ECHA or PubChem .

Q. How do structural modifications (e.g., nitro group position) impact reactivity in downstream applications?

- Methodology :

- Comparative studies : Synthesize analogs (e.g., 2,4-dinitro derivatives) and assess reactivity in nucleophilic substitution or hydrogenation reactions. Nitro groups at ortho positions (as in the target compound) may sterically hinder reactions compared to para-substituted analogs .

- DFT calculations : Model electron density maps to predict sites of electrophilic attack or steric crowding .

Q. How should contradictory data in stereochemical assignments be resolved?

- Methodology :

- Single-crystal X-ray diffraction : Resolve ambiguities by co-crystallizing the compound with a heavy-atom derivative (e.g., selenomethionine).

- Vibrational circular dichroism (VCD) : Compare experimental and computed spectra to confirm absolute configuration .

- Cross-validate with synthetic intermediates : Trace stereochemical outcomes to precursor reactions (e.g., epoxide ring-opening in ).

Q. What strategies mitigate low yields in nitro-group reduction reactions?

- Methodology :

- Catalyst screening : Test transition-metal catalysts (e.g., Pd/C, Raney Ni) under hydrogen gas to optimize nitro-to-amine conversion.

- Additive effects : Use Lewis acids (e.g., ZnCl₂) to stabilize intermediates and reduce side reactions.

- In situ monitoring : Employ FTIR or Raman spectroscopy to detect intermediates and adjust reaction parameters dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.